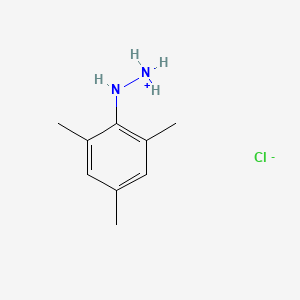

(2,4,6-Trimethylanilino)azanium;chloride

CAS No.:

Cat. No.: VC13248783

Molecular Formula: C9H15ClN2

Molecular Weight: 186.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClN2 |

|---|---|

| Molecular Weight | 186.68 g/mol |

| IUPAC Name | (2,4,6-trimethylanilino)azanium;chloride |

| Standard InChI | InChI=1S/C9H14N2.ClH/c1-6-4-7(2)9(11-10)8(3)5-6;/h4-5,11H,10H2,1-3H3;1H |

| Standard InChI Key | XFGPCULNJGZRTH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)C)N[NH3+])C.[Cl-] |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)N[NH3+])C.[Cl-] |

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is formally designated as (2,4,6-trimethylphenyl)azanium chloride under IUPAC nomenclature, reflecting its protonated amine group and chloride anion. Common synonyms include mesidin hydrochloride, aminomesitylene hydrochloride, and 2,4,6-trimethylaniline hydrochloride . These names emphasize its relationship to mesitylene (1,3,5-trimethylbenzene) and aniline derivatives.

Molecular Formula and Weight

The molecular formula is C₉H₁₄ClN, with a calculated molecular weight of 171.67 g/mol . This accounts for the protonation of the amine group in 2,4,6-trimethylaniline (C₉H₁₃N, MW 135.21 g/mol) and the addition of a chloride ion (Cl⁻).

Structural Representation

The cation consists of a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, with a protonated amine (–NH₃⁺) at position 1. The chloride anion balances the charge. The SMILES notation is CC1=CC(=C(C(=C1)C)[NH3+])C.[Cl-], and the InChIKey is WUYJXWRFOUCHEB-UHFFFAOYSA-N .

Synthesis and Production

Precursor Preparation

The parent compound, 2,4,6-trimethylaniline, is synthesized via selective nitration of mesitylene followed by catalytic reduction. This two-step process avoids oxidation of the methyl groups, yielding the amine in high purity . Industrial-scale production typically employs hydrogenation of 2,4,6-trimethylnitrobenzene using palladium or nickel catalysts .

Protonation to the Ammonium Salt

Conversion to the hydrochloride salt involves treating 2,4,6-trimethylaniline with hydrochloric acid under controlled conditions. The reaction proceeds as:

This step enhances the compound’s stability and solubility in polar solvents, facilitating its use in subsequent reactions .

Industrial and Laboratory Methods

Large-scale synthesis often uses continuous flow reactors to optimize yield and purity. Laboratory methods may employ stoichiometric HCl in ethanol or methanol, with yields exceeding 95% under reflux conditions .

Molecular and Crystal Structure

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P1 21/c 1 (No. 14). Unit cell parameters include:

-

a = 4.8110 Å

-

b = 15.373 Å

-

c = 12.509 Å

-

α = 90.00°, β = 90.99°, γ = 90.00°

-

Z = 4, Z' = 1

The structure features alternating cationic and anionic layers stabilized by N–H···Cl hydrogen bonds (2.87–3.02 Å) and van der Waals interactions between methyl groups .

Conformational Analysis

The protonated amine group adopts a trigonal pyramidal geometry, with N–H bond lengths of 1.03–1.05 Å. Methyl groups induce steric hindrance, distorting the benzene ring slightly (C–C–C angles: 118.5–121.2°) .

Physical and Chemical Properties

Thermodynamic Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 231–233°C (decomposes) | |

| Density | 1.12 g/cm³ | |

| Solubility in Water | 28 g/L (20°C) | |

| LogP (Partition Coefficient) | 2.78 |

Reactivity

The ammonium salt undergoes deprotonation in basic media to regenerate 2,4,6-trimethylaniline. It participates in ligand exchange reactions, serving as a precursor to diimines and NHCs. For example, condensation with glyoxal yields glyoxal-bis(mesitylimine), a key intermediate in Grubbs catalysts .

Applications in Coordination Chemistry and Materials Science

Ligand Synthesis

The steric bulk of the mesityl group makes (2,4,6-trimethylanilino)azanium chloride ideal for synthesizing hindered ligands. These ligands stabilize low-coordination metal centers, enhancing catalytic activity in olefin metathesis and cross-coupling reactions .

N-Heterocyclic Carbenes (NHCs)

Deprotonation and cyclization of glyoxal-bis(mesitylimine) derivatives produce IMes ligands, integral to second-generation Grubbs catalysts. These NHCs exhibit superior thermal stability and electron-donating capacity compared to phosphine ligands .

Dye and Pigment Production

The compound’s aromatic amine structure enables its use in azo dye synthesis. Diazotization and coupling reactions yield thermally stable pigments for textiles and plastics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume